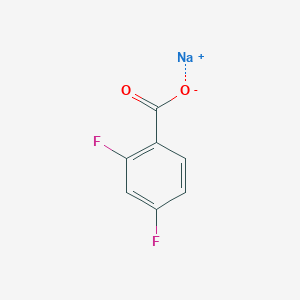

Sodium 2,4-difluorobenzoate

Description

BenchChem offers high-quality Sodium 2,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1765-08-8 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;2,4-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |

InChI Key |

BSDPAIKVXNJPNZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O.[Na] |

Other CAS No. |

1765-08-8 83198-07-6 |

Synonyms |

2,4-Difluorobenzoic acid sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 2,4-difluorobenzoate CAS 1765-08-8 properties

Technical Monograph: Sodium 2,4-Difluorobenzoate (CAS 1765-08-8)

Executive Summary: The Fluorinated Pharmacophore

Sodium 2,4-difluorobenzoate (CAS 1765-08-8) is the sodium salt of 2,4-difluorobenzoic acid. While often overshadowed by its free acid precursor (CAS 1583-58-0), the sodium salt represents a critical phase-transfer variant, offering enhanced aqueous solubility and nucleophilicity profiles essential for industrial-scale pharmaceutical synthesis.

This compound serves as a primary "fluorine-delivery" scaffold. The 2,4-difluoro substitution pattern is a privileged motif in medicinal chemistry, imparting metabolic resistance to cytochrome P450 oxidation and enhancing lipophilicity in downstream Active Pharmaceutical Ingredients (APIs), including antifungal azoles and salicylic acid derivatives.

Chemical Identity & Solid-State Properties

The distinction between the free acid and the salt is vital for process engineers. The salt form is preferred in aqueous-organic biphasic reactions where the free acid's limited water solubility (approx. 0.5 g/L) would impede mass transfer.

Table 1: Physicochemical Specifications

| Property | Sodium 2,4-Difluorobenzoate | 2,4-Difluorobenzoic Acid (Precursor) |

| CAS Number | 1765-08-8 | 1583-58-0 |

| Formula | C₇H₃F₂NaO₂ | C₇H₄F₂O₂ |

| Molecular Weight | 180.08 g/mol | 158.10 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline needles |

| Solubility (Water) | High (>50 g/L est.) | Low (Sparingly soluble) |

| Solubility (Organics) | Low (requires polar solvents like MeOH) | High (EtOH, Acetone, DCM) |

| Melting Point | > 300°C (Decomposes) | 185–188°C |

| pKa (Conj.[1][2] Acid) | N/A | 3.21 (Stronger than benzoic acid due to -F induction) |

Technical Insight: The electron-withdrawing nature of the two fluorine atoms at the ortho and para positions significantly increases the acidity of the parent benzoic acid (pKa 3.21 vs. 4.20 for benzoic acid). This makes the sodium salt highly stable but also means the carboxylate anion is a weaker nucleophile than non-fluorinated benzoates, requiring optimized conditions for alkylation reactions.

Synthesis & Manufacturing Protocols

The industrial production of Sodium 2,4-difluorobenzoate typically follows a linear oxidation-neutralization pathway. The purity of the starting material, 2,4-difluorotoluene, is the critical quality attribute (CQA) controlling the formation of isomeric impurities.

Core Synthesis Workflow

-

Oxidation: 2,4-Difluorotoluene is oxidized using KMnO₄ or Co/Mn-catalyzed aerobic oxidation to yield 2,4-Difluorobenzoic acid.

-

Purification: Recrystallization from ethanol/water to remove 2,6-difluoro isomers.

-

Salification: Neutralization with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

Experimental Protocol: Conversion of Acid to Sodium Salt

Standard Operating Procedure (SOP) for Lab-Scale Preparation (100g Batch)

-

Dissolution: Charge 100g (0.63 mol) of 2,4-Difluorobenzoic acid into a 1L round-bottom flask. Add 400 mL of deionized water. The suspension will be opaque.

-

Neutralization: Slowly add a stoichiometric amount of Sodium Bicarbonate (NaHCO₃) (53.1g, 0.63 mol) in small portions to prevent excessive foaming (CO₂ evolution).

-

Why NaHCO₃? Using NaOH can lead to localized high pH, potentially risking nucleophilic attack on the aromatic ring (fluorine displacement) if temperatures are uncontrolled. Bicarbonate buffers the reaction.

-

-

Reaction: Stir at ambient temperature (25°C) for 2 hours until the solution becomes clear, indicating complete salt formation.

-

Isolation:

-

Method A (Lyophilization): Freeze-dry the solution for high-purity analytical standards.

-

Method B (Concentration): Rotary evaporate water at 50°C under reduced pressure until a white precipitate forms. Chase with ethanol to remove residual moisture (azeotropic drying).

-

-

Drying: Dry the white solid in a vacuum oven at 60°C for 12 hours. Yield is typically >98%.[3]

Visualization: Synthesis Pathway

Figure 1: Industrial synthesis pathway from toluene precursor to sodium salt.

Pharmacological & Industrial Utility[1][4][5]

Sodium 2,4-difluorobenzoate acts as a versatile building block. Its primary utility lies in its ability to transfer the 2,4-difluorophenyl moiety into complex scaffolds via acid chloride activation or decarboxylative coupling.

Drug Development Applications

-

Diflunisal (NSAID): The 2,4-difluorophenyl ring is the key pharmacophore responsible for the anti-inflammatory activity and extended half-life of Diflunisal. The benzoate derivative is coupled with a salicylic acid precursor.

-

Antifungal Agents: While fluconazole synthesis often starts from difluorobenzene, the benzoate derivative is used to synthesize novel triazole antifungals where a carbonyl linker is required.

-

Bioisosteres: The carboxylate group serves as a bioisostere for phosphate groups in inhibitor design, while the fluorine atoms modulate pKa and lipophilicity (LogP).

Agrochemicals & Materials

-

Liquid Crystals: 4-substituted 2,4-difluorobenzoates are common mesogens. The lateral fluorine substituents disrupt packing just enough to lower melting points while maintaining the nematic phase, crucial for LCD display response times.

Visualization: Downstream API Synthesis

Figure 2: Divergent synthesis pathways for pharmaceutical and material science applications.

Analytical Characterization

To validate the identity of CAS 1765-08-8, the following spectral fingerprints are definitive.

-

¹H NMR (D₂O, 400 MHz):

-

The aromatic protons appear as a complex splitting pattern due to H-F and H-H coupling.

-

δ 7.85 (m, 1H, H-6): Deshielded by the carboxylate.

-

δ 6.95 (m, 1H, H-3): Triplet-like multiplet due to two ortho-fluorines.

-

δ 6.90 (m, 1H, H-5): Multiplet.

-

Note: The acidic proton peak (approx 11-13 ppm) seen in the free acid is absent in the salt.

-

-

¹⁹F NMR:

-

Distinct signals around -105 to -110 ppm , showing coupling to each other and the aromatic protons.

-

-

IR Spectroscopy (ATR):

-

Carboxylate stretch: Strong bands at 1590 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric) replace the broad O-H stretch and C=O stretch (1680 cm⁻¹) of the free acid.

-

C-F stretch: Strong absorptions in the 1000–1200 cm⁻¹ region.

-

Safety & Handling (HSE)

Although a salt, Sodium 2,4-difluorobenzoate possesses irritant properties similar to other fluorinated benzoates.

-

GHS Classification:

-

Handling Protocol:

-

Use local exhaust ventilation (fume hood) when handling the dry powder to prevent inhalation.

-

Incompatibility: Avoid strong acids (regenerates the free acid, which may precipitate) and strong oxidizers.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes. The high solubility aids in rapid decontamination compared to the lipophilic free acid.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74102, 2,4-Difluorobenzoic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[3] 2,4-Difluorobenzoic acid Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sfchem.com.tw [sfchem.com.tw]

Technical Specification & Protocol: Sodium 2,4-Difluorobenzoate

Executive Summary

Sodium 2,4-difluorobenzoate (Na-2,4-DFB) serves as a critical fluorinated building block in medicinal chemistry and materials science. While often generated in situ from its parent acid, the isolated salt form offers distinct advantages in aqueous-phase coupling reactions and crystal engineering. This guide provides a definitive technical profile of Na-2,4-DFB, detailing its molecular weight derivation, synthesis via stoichiometric neutralization, and analytical validation. It is designed for researchers requiring high-purity fluorinated intermediates for NSAID analogs, antifungal agents, or liquid crystal mesogens.

Part 1: Physicochemical Profile

The introduction of fluorine atoms at the ortho and para positions of the benzoate ring significantly alters the electronic landscape of the molecule, enhancing metabolic stability against oxidative degradation.

Molecular Identity & Stoichiometry

The molecular weight is derived from the standard atomic weights of the constituent elements, accounting for the substitution of the acidic proton (

| Parameter | Value |

| IUPAC Name | Sodium 2,4-difluorobenzoate |

| CAS Registry Number | 1765-08-8 |

| Parent Acid CAS | 1583-58-0 (2,4-Difluorobenzoic acid) |

| Molecular Formula | |

| Exact Mass | 179.9999 Da |

| Molecular Weight | 180.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | High: Water, Methanol; Low: Hexane, Toluene |

Calculation Verification

To ensure precision in stoichiometric applications, the molecular weight is calculated as follows:

-

Carbon (C):

-

Hydrogen (H):

-

Fluorine (F):

-

Oxygen (O):

-

Sodium (Na):

-

Total:

Part 2: Synthesis & Thermodynamics

Objective: Conversion of 2,4-difluorobenzoic acid to its sodium salt with >99% purity, minimizing residual inorganic salts.

The Stoichiometric Neutralization Protocol

This protocol uses Sodium Bicarbonate (

Reagents:

-

2,4-Difluorobenzoic acid (1.0 eq)[1]

-

Sodium Bicarbonate (1.05 eq)

-

Solvent System: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Suspend 2,4-difluorobenzoic acid in the Ethanol/Water mixture at 25°C. The acid will be partially insoluble.

-

Neutralization: Slowly add

portion-wise.-

Mechanism:[2]

-

Observation: Vigorous effervescence indicates reaction progress.

-

-

Clarification: Stir until effervescence ceases and the solution becomes clear (formation of the soluble salt).

-

Filtration: Filter through a 0.45

PTFE membrane to remove unreacted particulates. -

Crystallization: Concentrate the filtrate under reduced pressure (Rotavap at 45°C) to 20% volume. Add cold Isopropanol (IPA) to induce precipitation.

-

Drying: Dry the white precipitate in a vacuum oven at 60°C for 12 hours.

Synthesis Workflow Visualization

Figure 1: Critical path for the synthesis of Na-2,4-DFB via bicarbonate neutralization.

Part 3: Analytical Validation (Self-Validating System)

To confirm the conversion from acid to salt, specific spectroscopic shifts must be observed. This acts as a self-validating quality control system.

NMR Spectroscopy

-

Proton NMR (

NMR): The acidic proton of the carboxylic acid (typically broad singlet at 11-13 ppm in DMSO- -

Fluorine NMR (

NMR): Highly diagnostic. The electron density change upon deprotonation causes a slight upfield shift of the fluorine signals relative to the free acid.

Infrared (IR) Spectroscopy

This is the most rapid validation method.

-

Free Acid: Strong Carbonyl (

) stretch at -

Sodium Salt: The carbonyl peak disappears and is replaced by two bands corresponding to the carboxylate anion (

):-

Asymmetric stretch:

-

Symmetric stretch:

-

Analytical Decision Tree

Figure 2: Logic flow for confirming the successful formation of the salt species.

Part 4: Pharmaceutical Applications

Sodium 2,4-difluorobenzoate is rarely the final API but is a high-value intermediate.

Bioisosterism and Metabolic Stability

The 2,4-difluoro substitution pattern is a classic medicinal chemistry strategy.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the 2 and 4 positions (common sites for P450 attack).

-

Lipophilicity: Fluorine increases lipophilicity (

), enhancing membrane permeability, while the carboxylate salt form ensures solubility in aqueous formulation or reaction media.

Drug Development Context

This moiety acts as a precursor for:

-

Diflunisal Analogs: While Diflunisal uses a 2,4-difluorophenyl ring, the benzoate salt is a key reagent for installing this pharmacophore via decarboxylative coupling.

-

Antifungal Triazoles: Intermediates in the synthesis of fluconazole-type antifungals often require the 2,4-difluorophenyl group, derived from this acid/salt family.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687225, Sodium 2,4-difluorobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

Sources

2,4-difluorobenzoate anion solubility in water vs organic solvents

An In-Depth Technical Guide to the Differential Solubility of the 2,4-Difluorobenzoate Anion

Introduction

The 2,4-difluorobenzoate anion, the conjugate base of 2,4-difluorobenzoic acid, is a structural motif of significant interest in the fields of medicinal chemistry, materials science, and pharmaceutical development. Its parent acid serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, including antifungal agents and selective enzyme inhibitors[1]. The solubility characteristics of this molecule are of paramount importance, dictating its behavior in both biological systems and laboratory settings, from drug formulation and bioavailability to reaction kinetics and purification protocols.

This technical guide provides a comprehensive analysis of the factors governing the solubility of the 2,4-difluorobenzoate anion, contrasting its behavior in aqueous media with a range of organic solvents. As senior application scientists, our focus extends beyond simple data presentation to elucidate the underlying physicochemical principles, offering field-proven insights into experimental design and application. We will explore the causal relationships between molecular structure, solvent properties, and solubility, providing researchers and drug development professionals with the foundational knowledge to manipulate and predict the behavior of this versatile chemical entity.

Core Physicochemical Principles Governing Solubility

The solubility of 2,4-difluorobenzoic acid and its corresponding anion is not a static property but a dynamic one, dictated primarily by the interplay between its molecular structure and the surrounding solvent environment. The key to understanding its differential solubility lies in the equilibrium between the protonated (acid) and deprotonated (anionic) forms.

Molecular Structure and Polarity

The 2,4-difluorobenzoic acid molecule possesses a dualistic nature. It contains a nonpolar benzene ring and a highly polar carboxylic acid group (-COOH)[2]. The two fluorine atoms attached to the benzene ring are strongly electron-withdrawing, which influences the molecule's overall electron distribution, acidity, and intermolecular interactions[1].

-

2,4-Difluorobenzoic Acid (Protonated Form): This neutral molecule is moderately polar. The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the C=O oxygen). This allows for interactions with a variety of solvents.

-

2,4-Difluorobenzoate Anion (Deprotonated Form): Upon losing a proton, the carboxyl group becomes a carboxylate (-COO⁻). This introduces a formal negative charge, transforming the molecule into a highly polar, ionic species. Its ability to act as a hydrogen bond donor is lost, but it remains a strong hydrogen bond acceptor.

The Critical Role of pKa and pH

The equilibrium between the acid and its conjugate base anion is governed by the acid dissociation constant (pKa). The pKa of 2,4-difluorobenzoic acid is approximately 3.21[3]. This value is lower than that of unsubstituted benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting anion.

The relationship between pH, pKa, and the dominant species in solution is described by the Henderson-Hasselbalch equation. As a practical rule:

-

When pH < pKa (pH < 3.21): The solution is more acidic than the compound. The equilibrium shifts to the left, and the protonated, neutral 2,4-difluorobenzoic acid is the predominant species.

-

When pH > pKa (pH > 3.21): The solution is more basic than the compound. The equilibrium shifts to the right, favoring the deprotonated, ionic 2,4-difluorobenzoate anion .

This pH-dependent equilibrium is the single most important factor controlling the molecule's solubility in aqueous solutions.

Caption: pH-dependent equilibrium of 2,4-difluorobenzoic acid.

Aqueous Solubility Profile

The solubility of 2,4-difluorobenzoic acid in water is frequently described with conflicting terms such as "sparingly soluble"[1], "slightly soluble"[4], and "very soluble". This apparent contradiction is resolved by considering the pH of the aqueous medium.

In Acidic to Neutral Water (Unbuffered, pH < 7)

At a pH significantly below the pKa of 3.21, the compound exists as the neutral acid. While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar fluorinated benzene ring disrupts the water's hydrogen-bonding network, leading to low solubility[2][5]. Therefore, in pure water or acidic buffer, 2,4-difluorobenzoic acid is correctly described as sparingly or slightly soluble.

In Basic Water (pH > pKa)

When the pH is raised above 3.21 with a base (e.g., NaOH, NaHCO₃), the acid is deprotonated to form the 2,4-difluorobenzoate anion. The solubility dramatically increases. This is because the highly polar ionic carboxylate group can participate in strong ion-dipole interactions with water molecules, which are energetically favorable and allow the anion to be effectively solvated[6]. The presence of a counter-ion, such as sodium (Na⁺), results in the formation of a salt (sodium 2,4-difluorobenzoate), which, like sodium benzoate, is expected to be highly soluble in water[7].

| Aqueous Medium | Dominant Species | Primary Interaction with Water | Expected Solubility |

| pH < 3.21 | 2,4-Difluorobenzoic Acid | Hydrogen Bonding (limited by nonpolar ring) | Low |

| pH > 3.21 | 2,4-Difluorobenzoate Anion | Ion-Dipole | High |

Solubility in Organic Solvents

In organic solvents, the concept of pH is generally not applicable. Solubility is instead governed by the principle of "like dissolves like," where the polarity and hydrogen-bonding capabilities of the solute and solvent are matched. In this context, we are primarily considering the solubility of the neutral 2,4-difluorobenzoic acid , as its anionic salt form is generally insoluble in most organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): 2,4-difluorobenzoic acid shows good solubility in these solvents[1]. Both the solute and solvent are capable of hydrogen bonding. The acid's carboxyl group can effectively hydrogen bond with the alcohol's hydroxyl group, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is also observed in these solvents[1][8]. While these solvents cannot donate hydrogen bonds, they have significant dipole moments and can act as hydrogen bond acceptors. The interactions are primarily strong dipole-dipole forces between the solvent and the polar carboxyl group of the acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The strong intermolecular hydrogen bonds between the carboxylic acid molecules (forming dimers) are not easily broken by the weak van der Waals forces offered by nonpolar solvents.

| Solvent Class | Example(s) | Primary Solute-Solvent Interaction | Expected Solubility (of Acid Form) |

| Polar Protic | Ethanol | Hydrogen Bonding | High |

| Polar Aprotic | Acetone, Dichloromethane | Dipole-Dipole | High |

| Nonpolar | Hexane | Van der Waals Forces | Low |

Experimental Protocol: Equilibrium Solubility Determination

To resolve ambiguity and obtain quantitative data, a standardized experimental protocol is necessary. The following method describes the determination of equilibrium solubility of 2,4-difluorobenzoic acid in a given solvent system at a controlled temperature. This protocol is a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Prepare a series of buffered aqueous solutions at desired pH values (e.g., pH 2.0, 4.0, 6.0, 8.0) or select the desired organic solvent. Ensure all solvents are of high purity (e.g., HPLC grade).

-

Supersaturation: Add an excess amount of solid 2,4-difluorobenzoic acid to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Place the container in a constant-temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by taking measurements at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.

Caption: Workflow for the isothermal shake-flask solubility method.

Applications and Implications

The stark difference in solubility between the protonated acid and the deprotonated anion is a powerful tool in a researcher's arsenal.

-

Purification via Acid-Base Extraction: This differential solubility is the basis for separating 2,4-difluorobenzoic acid from non-acidic impurities. By dissolving the mixture in an organic solvent (like diethyl ether) and washing with an aqueous base (like NaHCO₃), the acid is selectively converted to its water-soluble anion and extracted into the aqueous phase. The phases are then separated, and the aqueous phase is re-acidified (e.g., with HCl) to precipitate the pure, water-insoluble acid[9][10].

-

Pharmaceutical Formulation: For drugs containing the 2,4-difluorobenzoate moiety, creating an aqueous formulation for intravenous administration requires converting the sparingly soluble acid into a highly soluble salt form (e.g., sodium or potassium salt). Understanding the solubility of this salt is critical for developing stable, effective drug products.

-

Controlling Chemical Reactions: The choice of solvent is crucial for synthesis. A reaction requiring the nucleophilic carboxylate anion might be performed in a polar solvent where the salt form is soluble, whereas a reaction involving the neutral acid would necessitate an organic solvent in which it readily dissolves[1].

Conclusion

The solubility of the 2,4-difluorobenzoate anion is not a simple, single-value parameter but a complex behavior governed by fundamental physicochemical principles. Its solubility in water is exceptionally high and is directly controlled by the solution's pH, a consequence of the deprotonation of its parent acid (pKa ≈ 3.21) to form a highly polar, ionic species. In contrast, the neutral acid form exhibits good solubility in a range of polar organic solvents but is poorly soluble in water and nonpolar organic media. This pH-switchable solubility is a key characteristic that enables practical applications in purification, formulation, and chemical synthesis. For any scientist or developer working with this compound, a thorough understanding of these principles is not merely academic but essential for achieving experimental and product-development success.

References

-

P-TolueneSulfonicAcid-PTBBA. (n.d.). 2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

Ghodke, S. A., et al. (2012). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. International Journal of Chemical and Physical Sciences, 1, 107-114. Retrieved from [Link]

-

Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. World Journal of Chemical Education, 3(2), 34-39. Retrieved from [Link]

-

Quora. (2017, January 23). Why is sodium benzoate soluble in water? Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,4-Difluorobenzoic Acid Manufacturer & Supplier in China | High Purity CAS 446-19-5 | Applications, Safety, COA & Price [p-toluenesulfonicacid-ptbba.com]

- 5. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [file.scirp.org]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

A Senior Application Scientist's Guide to the Safe Handling of Sodium 2,4-difluorobenzoate

A Whitepaper on Proactive Safety and Risk Mitigation in Research & Development

Introduction: Beyond the Data Sheet

To the researcher, a chemical reagent is a tool. Sodium 2,4-difluorobenzoate, a fluorinated aromatic carboxylate, serves as a valuable building block in medicinal chemistry and materials science. However, like any tool, its effective and safe use requires a deep understanding that transcends a simple catalog listing. This guide is designed for the professional scientist and drug developer. It moves beyond the static format of a standard Safety Data Sheet (SDS) to provide a dynamic risk assessment framework. Our objective is not merely to list hazards, but to explain the causality behind safety protocols, empowering you to implement self-validating systems of safety in your laboratory. This document is grounded in the authoritative principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize laboratory personnel exposure to hazardous chemicals.[1][2][3]

Hazard Identification and Characterization

The foundation of any safety protocol is a thorough understanding of the inherent hazards of the material. Sodium 2,4-difluorobenzoate is a white powdered solid.[4] While extensive toxicological data for this specific compound is not fully available, the globally harmonized system (GHS) classifications provided by suppliers offer a clear directive for handling.[5]

GHS Classification Summary

The following table summarizes the known GHS classifications for Sodium 2,4-difluorobenzoate. Understanding these classifications is the first step in the risk assessment process.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality & Implications for Researchers |

| Skin Irritation | GHS07 (Exclamation Mark)[6][7] | Warning [6][7][8] | H315 : Causes skin irritation.[8][9] | The compound can cause local inflammation, redness, or dermatitis upon contact. This necessitates preventing any direct skin contact through appropriate personal protective equipment (PPE). |

| Eye Irritation | GHS07 (Exclamation Mark)[6][7] | Warning [6][7][8] | H319 : Causes serious eye irritation.[8][9] | As a fine powder, the material can easily become airborne and contact the eyes, potentially causing significant irritation or damage. Eye protection is mandatory. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark)[6][7] | Warning [6][7][8] | H335 : May cause respiratory irritation.[8][9] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the powder must be performed in a way that minimizes dust generation and inhalation. |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302 : Harmful if swallowed.[10] | While this classification is for a similar isomer, it is prudent to assume it applies. Ingestion could lead to adverse health effects, underscoring the importance of strict hygiene practices. |

Note: Data is compiled from multiple supplier safety data sheets and chemical databases. Classifications for similar isomers are included where direct data is limited, adopting a conservative safety posture.

Exposure Control: The Hierarchy of Controls

The OSHA Laboratory Standard emphasizes a systematic approach to minimizing chemical exposure, known as the Hierarchy of Controls.[2][3] This framework prioritizes the most effective control measures and should be the guiding principle for designing your experimental workflow.

Caption: Decision tree for responding to a chemical spill.

-

Minor Spill (Solid, inside a fume hood): Wearing appropriate PPE, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a labeled waste container. Wipe the area clean with soap and water.

-

Major Spill or Spill Outside a Hood: Evacuate the immediate area. Alert your supervisor and follow your institution's emergency response procedures. Prevent others from entering the area.

Lifecycle Management: Storage and Disposal

Proper management extends from receipt to disposal.

Storage

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [5][11]* Segregation: Store solids separately from liquids. [12]Do not store acids, bases, or oxidizers in the same cabinet.

-

Container Integrity: Ensure containers are kept tightly closed to prevent moisture absorption, which can cause powders to cake. [13][14]Containers should be clearly labeled and dated upon receipt and opening. [15]

Disposal

-

Waste Characterization: All waste must be handled as hazardous.

-

Containers: Dispose of contaminated materials (gloves, wipes, weigh boats) and excess chemical in a designated, sealed, and clearly labeled hazardous waste container.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain. [16]

Conclusion: Fostering a Culture of Safety

The safe handling of Sodium 2,4-difluorobenzoate is not a matter of memorizing rules, but of understanding principles. By integrating hazard identification, the hierarchy of controls, and robust standard operating procedures into your daily workflow, you create a self-validating system of safety. This proactive approach, grounded in authoritative standards like the OSHA Laboratory Standard, ensures the protection of yourself, your colleagues, and the integrity of your research.

References

-

Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

-

29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

-

OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

-

OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

-

Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. [Link]

-

Sodium 2,6-difluorobenzoate GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

-

Handling and Storing Chemicals. Lab Manager. [Link]

-

benzoic acid, 2,4-difluoro-, sodium salt. PubChem, National Center for Biotechnology Information. [Link]

-

Safe Handling and Storage of Chemicals. Environmental Health & Safety, Princeton University. [Link]

-

A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

-

Evolve's guide to storing lab chemicals safely. Evolve. [Link]

-

Ciprofloxacin hydrochloride Safety Data Sheet. Chemotechnique Diagnostics. [Link]

-

Ciprofloxacin hydrochloride monohydrate Safety Data Sheet. Carl ROTH. [Link]

-

Ciprofloxacin hydrochloride hydrate Safety Data Sheet. Acros Organics. [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. mastercontrol.com [mastercontrol.com]

- 3. compliancy-group.com [compliancy-group.com]

- 4. Sodium 2,4-difluorobenzoate | CymitQuimica [cymitquimica.com]

- 5. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1765-08-8|Sodium 2,4-difluorobenzoate|BLD Pharm [bldpharm.com]

- 8. Sodium 2,6-difluorobenzoate | C7H3F2NaO2 | CID 23698872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. Evolve's guide to storing lab chemicals safely [evolveltd.eu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 16. hscprep.com.au [hscprep.com.au]

Methodological & Application

Application Note: Aqueous Phase Reaction Conditions for Fluorinated Benzoate Salts

This guide outlines the specific aqueous phase reaction conditions for fluorinated benzoate salts , focusing on their synthesis, stability, and application in cross-coupling reactions.

Executive Summary

Fluorinated benzoate salts (e.g., sodium 2-fluoro-4-bromobenzoate) represent a unique class of synthons in drug discovery. They combine the lipophilicity/metabolic stability of the fluorine substituent with the high aqueous solubility of the carboxylate salt. However, this duality creates a "reactivity paradox" in aqueous media:

-

SNAr Instability: The electron-withdrawing nature of fluorine activates the ring toward Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions (defluorination).

-

Decarboxylation Risk: Ortho-fluorine substituents significantly lower the activation energy for decarboxylation, leading to the loss of the functional handle.

This guide provides validated protocols to navigate these stability windows, enabling Green Chemistry applications such as aqueous Suzuki-Miyaura coupling.

Physicochemical Profiling & Stability

Before initiating synthesis, it is critical to understand the operational window of these salts.

The Stability-Solubility Matrix

The stability of fluorinated benzoates in water is governed by pH and Temperature.

| Parameter | Condition | Risk | Mechanism |

| High pH (>12) | Strong Base (NaOH, KOH) | Defluorination | Hydroxide attacks the C-F bond (SNAr), releasing F⁻ and forming a phenol. Risk increases with para-EWGs. |

| Low pH (<4) | Acidic Media | Precipitation | Protonation forms the free acid (Ar-COOH), which is often insoluble in water, crashing out of solution. |

| High Temp (>80°C) | Heating | Decarboxylation | Loss of CO₂ to form fluorobenzene. Catalyzed by ortho-fluorine and transition metals (Ag, Cu, Pd). |

Counter-Ion Selection

-

Sodium (Na⁺): Standard for high solubility.

-

Lithium (Li⁺): Recommended for polyfluorinated benzoates. Li⁺ forms tighter ion pairs, slightly reducing the nucleophilicity of the carboxylate and mitigating decarboxylation.

-

Tetrabutylammonium (TBA⁺): Use for "on-water" reactions where phase transfer into a lipophilic micelle is required.

Protocol 1: Controlled Synthesis (Saponification)

Objective: Convert a fluorinated benzoic ester (methyl/ethyl) to its water-soluble salt without triggering defluorination. Critical Control: Stoichiometry and Temperature. Never reflux fluorinated esters in excess NaOH.

Materials

-

Substrate: Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.05 equiv)

-

Solvent: THF:Water (1:1 v/v)

Step-by-Step Methodology

-

Dissolution: Dissolve the ester in THF (5 mL/mmol). Cool to 0 °C in an ice bath.

-

Controlled Addition: Dissolve LiOH (1.05 equiv) in minimal water. Add dropwise to the ester solution over 10 minutes.

-

Why? Prevents localized high pH spikes that trigger SNAr defluorination.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Monitor by HPLC or TLC.

-

Endpoint: Disappearance of ester.

-

-

Work-up (Salt Isolation):

-

Do not acidify (unless the free acid is desired).

-

Remove THF under reduced pressure (rotary evaporator, <30 °C).

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the Lithium Fluorobenzoate Salt as a white powder.

-

Protocol 2: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Couple a halogenated fluorobenzoate salt with an aryl boronic acid in water. Challenge: Preventing decarboxylation of the ortho-fluorinated substrate during heating. Solution: Use of a highly active Pd-NHC precatalyst allows for lower temperatures (40–50 °C).

Reaction Scheme

Ar-X-CO₂Li + Ar'-B(OH)₂ → [Pd-Cat, Base, Water] → Ar-Ar'-CO₂Li

Materials

-

Electrophile: Lithium 4-bromo-2-fluorobenzoate (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Surfactant (Optional): TPGS-750-M (2 wt% in water) – Enhances rate via micellar catalysis.

Step-by-Step Methodology

-

Preparation: In a reaction vial, combine the fluorobenzoate salt (0.5 mmol), boronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).

-

Degassing: Add degassed water (2.0 mL) or TPGS-750-M solution. Sparge with Argon for 5 minutes.

-

Why? Oxygen promotes homocoupling and catalyst deactivation.

-

-

Catalyst Addition: Add the Pd catalyst (1 mol%) quickly under Argon flow. Cap the vial.

-

Reaction: Stir vigorously at 45 °C for 4–12 hours.

-

Note: Do not exceed 60 °C if the fluorine is ortho to the carboxylate.

-

-

Quench & Purification:

-

Cool to RT.

-

Acidification: Carefully add 1M HCl until pH ~2. The product (biaryl carboxylic acid) will precipitate.

-

Filtration: Collect the solid by filtration. Wash with cold water to remove inorganic salts.

-

Visualizing the Workflow

The following diagram illustrates the decision logic for handling fluorinated benzoates, distinguishing between safe coupling pathways and instability risks.

Figure 1: Decision logic for processing fluorinated benzoates. Red paths indicate stability risks; the blue path indicates the optimized coupling protocol.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Loss of Fluorine (19F NMR silent) | SNAr by Hydroxide | Reduce base strength (switch from NaOH to K₂CO₃ or K₃PO₄). Lower reaction temperature. |

| Formation of Fluorobenzene | Decarboxylation | Reaction temperature is too high. Ortho-fluorine destabilizes the carboxylate. Keep T < 50 °C. |

| Low Conversion (Suzuki) | Poor Solubility | The lipophilic fluorinated ring is not accessing the catalyst. Add TPGS-750-M (2%) or use a co-solvent (Isopropanol). |

| Precipitation during reaction | pH Drop | Reaction byproducts (HX) are lowering pH, protonating the salt. Increase buffer capacity (use 3.0 equiv Base). |

References

-

Mechanisms of Decarboxylation: Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM.

-

Aqueous Suzuki Coupling: Lipshutz, B. H., & Ghorbani, S. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta.

-

Fluorine Effect on Solubility: Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir.

-

Decarboxylative Fluorination: Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.

-

Enzymatic/Chemical Defluorination Risks: Seong, P. H., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry.

Silver-catalyzed decarboxylation of 2,4-difluorobenzoate

Application Note: High-Efficiency Silver-Catalyzed Protodecarboxylation of 2,4-Difluorobenzoate

Executive Summary

This Application Note details a robust protocol for the silver-catalyzed protodecarboxylation (hydrodecarboxylation) of 2,4-difluorobenzoate to yield 1,3-difluorobenzene. While classical copper-mediated decarboxylations require forcing conditions (150–200 °C) and often suffer from harsh reactivity profiles, the silver(I)-catalyzed methodology described herein operates under milder conditions (80–120 °C) with superior functional group tolerance.

This transformation is critical in drug discovery for removing transient directing groups (TDGs) or converting readily available benzoic acids into specific fluorinated arene scaffolds. The presence of the ortho-fluorine substituent in 2,4-difluorobenzoate specifically activates the substrate for this silver-mediated pathway, ensuring high yields (>90%) and kinetic selectivity.

Scientific Background & Mechanism

The Challenge of Fluorinated Benzoates

Decarboxylation of electron-deficient arenes is kinetically challenging due to the strength of the C(aryl)–C(carboxyl) bond. However, ortho-substituents (like the fluorine at C2 in 2,4-difluorobenzoate) significantly accelerate the rate of decarboxylation. This "ortho-effect" is driven by:

-

Ground State Destabilization: Steric repulsion between the ortho-substituent and the carboxylate twists the carboxyl group out of planarity, weakening conjugation.

-

Transition State Stabilization: The ortho-fluorine can coordinate with the metal catalyst or stabilize the charge distribution in the transition state.

The Silver Advantage

Unlike radical decarboxylations (Minisci-type) that utilize Ag(I)/S₂O₈²⁻ to generate aryl radicals, this protocol utilizes a Ag(I)-mediated organometallic pathway . This ensures clean protodecarboxylation without the formation of homocoupling byproducts often seen in radical systems.

Mechanistic Cycle:

-

Ligand Exchange: The reaction initiates with the formation of silver(I) 2,4-difluorobenzoate from the acid and Ag₂CO₃.

-

Decarboxylation: The rate-limiting extrusion of CO₂ generates a transient aryl-silver(I) intermediate (Ar-Ag). This step is facilitated by the polar aprotic solvent (DMSO), which stabilizes the metal center.

-

Protodemetallation: A proton source (acetic acid, AcOH) protonates the Ar-Ag species, releasing the product (1,3-difluorobenzene) and regenerating the active Ag(I) catalyst.

Figure 1: Proposed catalytic cycle for the Ag(I)-mediated protodecarboxylation involving an aryl-silver intermediate.

Experimental Protocol

Reagents & Equipment

-

Substrate: 2,4-Difluorobenzoic acid (CAS: 1583-58-0), >98% purity.

-

Catalyst: Silver Carbonate (Ag₂CO₃), 99.9% trace metals basis.

-

Additive: Acetic Acid (AcOH), glacial, anhydrous.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (water content <50 ppm is critical to prevent protonation competition).

-

Vessel: Heavy-walled pressure vial (10 mL or 20 mL) with a Teflon-lined crimp cap or screw cap.

Standard Operating Procedure (SOP)

Step 1: Reaction Assembly

-

In a glovebox or well-ventilated fume hood, charge a 20 mL reaction vial with a magnetic stir bar.

-

Add 2,4-Difluorobenzoic acid (1.0 mmol, 158.1 mg).

-

Add Ag₂CO₃ (0.1 mmol, 27.6 mg) [10 mol% loading].

-

Add DMSO (3.0 mL) via syringe.

-

Add AcOH (0.5 mmol, 28.5 µL) [50 mol% relative to substrate]. Note: AcOH acts as the proton shuttle.

Step 2: Reaction Execution

-

Seal the vial tightly.

-

Place the vial in a pre-heated aluminum block at 120 °C .

-

Stir at 600 rpm for 16 hours .

-

Visual Check: The mixture should remain a suspension initially, turning to a dark/grey solution as Ag species evolve.

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).

-

Filter the biphasic mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc (5 mL).

-

Transfer filtrate to a separatory funnel. Separate phases.

-

Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Combine organic layers and wash with saturated NaHCO₃ (15 mL) to remove unreacted acid and AcOH.

-

Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure (careful: product is volatile).

Step 4: Purification

-

Due to the volatility of 1,3-difluorobenzene (bp ~82 °C), standard rotary evaporation may result in product loss.

-

Recommended: Distillation or careful solvent removal at >200 mbar. For analytical quantification, use Quantitative NMR (qNMR) or GC-FID with an internal standard (e.g., dodecane).

Figure 2: Step-by-step experimental workflow for the decarboxylation protocol.[1][2]

Process Optimization & Data

The following table summarizes the optimization of reaction parameters specifically for ortho-substituted fluorobenzoates.

| Entry | Catalyst (mol%) | Solvent | Additive (eq) | Temp (°C) | Yield (%)* | Notes |

| 1 | Ag₂CO₃ (10) | DMSO | None | 120 | 65 | Incomplete conversion |

| 2 | Ag₂CO₃ (10) | DMSO | AcOH (0.5) | 120 | 94 | Optimal Condition |

| 3 | Ag₂CO₃ (5) | DMSO | AcOH (0.5) | 120 | 82 | Slower kinetics |

| 4 | Cu₂O (10) | NMP | None | 170 | 88 | Requires harsh temp |

| 5 | Ag₂CO₃ (10) | DMF | AcOH (0.5) | 120 | 45 | Solvent decomposition |

*Yield determined by GC-FID using dodecane as internal standard.

Key Insights:

-

AcOH Necessity: Without Acetic Acid, the protonation of the Ar-Ag intermediate is sluggish, relying on adventitious water or solvent protons. AcOH provides a readily available proton source, accelerating the turnover.

-

Solvent Effect: DMSO is superior to DMF or NMP for silver catalysis, likely due to its ability to stabilize the Ag(I) intermediates without poisoning the catalyst.

Troubleshooting & Critical Parameters

-

Product Volatility: 1,3-difluorobenzene is highly volatile. Do not use high-vacuum pumps for isolation. If the product is an intermediate for a subsequent step, consider a "telescoped" process where the crude solution is used directly.

-

Silver Recovery: Silver is expensive. All aqueous waste and Celite pads should be collected for metal reclamation.

-

Incomplete Conversion: If the reaction stalls, add an additional 5 mol% Ag₂CO₃ and stir for 4 more hours. The catalyst can deactivate via reduction to Ag(0) (silver mirror formation on vial walls).

-

Scale-up: For scales >10 mmol, ensure adequate headspace in the pressure vessel to accommodate CO₂ release (approx. 240 mL gas per 10 mmol).

References

-

Silver-Catalysed Protodecarboxylation of Carboxylic Acids Goossen, L. J., Linder, C., Rodríguez, N., Lange, P. P., & Fromm, A. Chem. Commun., 2009 , 7173–7175.[3] Foundational work establishing Ag(I) as a superior low-temperature decarboxylation catalyst.

-

Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. Org.[4] Lett., 2009 , 11(24), 5710–5713. Defines the Ag₂CO₃/AcOH/DMSO protocol used in this guide; highlights the activating role of ortho-substituents.

-

Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination Zhan, K., & Li, Y. Molecules, 2017 , 22(11), 1838. Demonstrates the compatibility of this system with microwave heating and oxidative modifications.

Sources

Application Notes and Protocols: Synthesis of Fluorinated Biaryls using Sodium 2,4-difluorobenzoate

Introduction: The Strategic Imperative of Fluorinated Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals is a testament to its ability to provide a rigid scaffold for orienting functional groups toward biological targets. The strategic incorporation of fluorine into these biaryl structures has become a powerful tactic for fine-tuning molecular properties.[1][2] The high electronegativity and small size of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] For instance, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a drug's half-life.[1] Consequently, the development of robust and efficient methods for the synthesis of fluorinated biaryls is of paramount importance to researchers in drug discovery and development.[3][4]

This guide provides an in-depth exploration of a powerful and increasingly popular method for synthesizing fluorinated biaryls: the palladium-catalyzed decarboxylative cross-coupling of sodium 2,4-difluorobenzoate with aryl halides. This approach offers a significant advantage by utilizing readily available and relatively inexpensive carboxylic acid salts, which are often more stable and easier to handle than traditional organometallic reagents.[5]

Mechanistic Insights: The "Why" Behind the Reaction

The palladium-catalyzed decarboxylative cross-coupling reaction is a sophisticated process that involves the formation of a new carbon-carbon bond with the concurrent loss of carbon dioxide (CO2).[5][6] Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. While several variations of the mechanism exist, a generally accepted pathway for the coupling of an aryl carboxylate with an aryl halide involves a bimetallic system, often employing both palladium and copper catalysts.[5][7][8]

Here's a breakdown of the key steps:

-

Decarboxylation: The reaction is initiated by a copper(I) complex, which coordinates to the carboxylate group of the sodium 2,4-difluorobenzoate. This is followed by the extrusion of CO2 to form an aryl-copper intermediate.[5][7][9] The presence of ortho-substituents on the benzoic acid can facilitate this step.

-

Oxidative Addition: Concurrently, a palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).[5]

-

Transmetalation: The aryl group from the aryl-copper intermediate is then transferred to the palladium(II) center, displacing the halide and forming a di-aryl palladium(II) species. This process regenerates the copper(I) catalyst.[5]

-

Reductive Elimination: The final step is the reductive elimination from the di-aryl palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 6. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Fluorinated Sodium Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Challenge: The Nature of Hygroscopic Fluorinated Sodium Salts

Hygroscopic fluorinated sodium salts present a dual challenge in the laboratory. Their hygroscopic nature means they readily attract and absorb moisture from the atmosphere.[1][2] This can lead to a cascade of issues, including:

-

Physical Changes: Absorption of water can cause the finely dispersed powder to become clumpy or cakey, making accurate weighing and dispensing difficult.[1] In some cases, highly hygroscopic salts can absorb enough moisture to dissolve, a phenomenon known as deliquescence.[1]

-

Chemical Instability: The presence of moisture can lead to hydrolysis, where the salt reacts with water.[3][4] For fluorinated salts, this can be particularly problematic, potentially leading to the generation of hazardous gases like hydrogen fluoride (HF) upon contact with acids or at high temperatures.[5][6][7]

-

Compromised Experimental Integrity: Inaccurate weighing due to water absorption leads to errors in solution concentration, affecting reaction stoichiometry and overall experimental outcomes.[8] The presence of water can also interfere with moisture-sensitive reactions.[9]

II. Frequently Asked Questions (FAQs)

Q1: My fluorinated sodium salt has formed clumps. Can I still use it?

A1: Clumping is a clear indicator of moisture absorption.[1] While the material may still be usable, it is crucial to first determine the extent of hydration. For non-critical applications, drying the material under vacuum at an appropriate temperature (ensure it is below the decomposition temperature) may be sufficient. However, for applications requiring high precision, it is recommended to use a fresh, unopened container of the salt.

Q2: What is the ideal humidity level for a laboratory handling these salts?

A2: For optimal handling of hygroscopic materials, it is recommended to maintain a controlled low-humidity environment.[10] Ideally, relative humidity (RH) should be kept below 40%.[10] For highly sensitive compounds, a glovebox with an inert atmosphere (e.g., nitrogen or argon) and very low moisture content (typically <10 ppm) is the best practice.[3][11]

Q3: How quickly do I need to work with these salts once the container is opened?

A3: The "floor life," or the permissible exposure time to ambient conditions, depends on the specific salt's hygroscopicity and the laboratory's humidity.[12] It is best practice to minimize exposure time.[10] Weigh out the required amount as quickly as possible and tightly reseal the container immediately. For extended or repetitive access, consider transferring a smaller amount to a secondary container for daily use to protect the main stock.

Q4: Can I store hygroscopic salts in a standard laboratory refrigerator or freezer?

A4: While low temperatures can slow down degradation reactions, refrigerators and freezers can be high-humidity environments. If you must store the salt at a low temperature, it is imperative to place it inside a sealed secondary container with a desiccant. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

III. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent analytical results or reaction yields. | Inaccurate weighing due to moisture absorption. Degradation of the salt due to hydrolysis. | Always handle the salt in a controlled, low-humidity environment (glovebox or desiccator).[9][11] Use a freshly opened container for critical experiments. Consider using pre-weighed vials if available.[9] |

| The salt appears wet or has turned into a liquid. | The salt is deliquescent and has absorbed a significant amount of atmospheric moisture.[1] | The material is likely unusable for most applications. Dispose of it according to your institution's safety guidelines. Review and improve your storage and handling procedures. |

| Difficulty in achieving complete dissolution. | The salt has clumped due to moisture, reducing the effective surface area for dissolution. The solvent may be saturated, or the dissolution kinetics are slow. | Gently break up any clumps with a clean, dry spatula before adding to the solvent. Ensure you are adding the powder to the solvent, not the other way around, to prevent the formation of large, difficult-to-dissolve lumps.[13] Use appropriate agitation and consider gentle heating if the salt's stability allows.[14] |

| A strong, irritating odor is detected upon opening the container or during the reaction. | Possible reaction with moisture or other atmospheric components, potentially releasing acidic gases. For fluorinated salts, this could indicate the formation of hydrogen fluoride (HF), especially if acids are present.[5][6] | Handle the material in a well-ventilated fume hood.[5][15] Ensure all personal protective equipment (PPE), including appropriate gloves, safety glasses, and a lab coat, is worn.[5][15][16] If HF exposure is suspected, seek immediate medical attention.[6] |

IV. Experimental Protocols

Protocol 1: Weighing a Hygroscopic Fluorinated Sodium Salt

This protocol outlines the best practice for accurately weighing a moisture-sensitive compound using a glovebox.

-

Preparation: Ensure the glovebox has a stable, inert atmosphere with low oxygen and moisture levels. Place all necessary equipment (balance, spatulas, weighing paper/boats, sample container, and waste container) inside the antechamber.

-

Purging: Cycle the antechamber with the inert gas several times to remove atmospheric contaminants.

-

Transfer: Once the antechamber is purged, transfer the items into the main glovebox chamber.

-

Equilibration: Allow the salt container to equilibrate to the glovebox atmosphere for at least 30 minutes before opening.

-

Weighing: Tare the balance with the weighing paper or boat. Carefully dispense the desired amount of salt. Work efficiently to minimize the time the main container is open.

-

Sealing: Immediately and tightly seal the primary salt container.

-

Removal: Place the weighed sample in a sealed vial or other appropriate container before removing it from the glovebox via the antechamber.

Protocol 2: Storage of Hygroscopic Fluorinated Sodium Salts

Proper storage is crucial to maintain the integrity of hygroscopic salts.

-

Primary Container: Always keep the salt in its original, tightly sealed container.[2][5]

-

Secondary Containment: Place the primary container inside a desiccator or a dry box.[17][18] The desiccator should contain an active desiccant, such as silica gel or molecular sieves.[11][18]

-

Inert Atmosphere Storage: For highly sensitive salts, storage within a nitrogen-purged desiccator cabinet or a glovebox provides the best protection.[18]

-

Labeling: Clearly label the container with the date it was first opened.

-

Inventory Management: Practice a "first-in, first-out" (FIFO) inventory system to ensure older stock is used first.[19]

V. Visual Workflows and Diagrams

Below are diagrams illustrating key concepts and workflows for handling hygroscopic fluorinated sodium salts.

Caption: Recommended storage workflow for hygroscopic salts.

Caption: Decision tree for choosing a weighing method.

VI. References

-

Redox. (2024). Safety Data Sheet Sodium Fluoride Revision 6, Date 23 Oct 2024. Retrieved from

-

ALLPCB. (2025). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

-

Morse O Tool. (2026). Tablet Sticking Solutions: Complete Troubleshooting Guide for Pharmaceutical Manufacturing. Retrieved from

-

HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from

-

Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. (2026). How Is The Humidity Controlled Inside A Glove Box?. Retrieved from

-

Chemical Suppliers. (2015). SAFETY DATA SHEET SODIUM FLUORIDE LRG. Retrieved from

-

Sysmatec. (n.d.). Desiccator and glove box. Retrieved from

-

enrico-bruno.it. (n.d.). Desiccators and Drying Cabinets Glove Boxes for working in a controlled environment. Retrieved from

-

Biogrund. (n.d.). Troubleshooting Guide Tableting. Retrieved from

-

New Jersey Department of Health. (n.d.). Sodium Fluoride - Hazardous Substance Fact Sheet. Retrieved from

-

EPA. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Retrieved from

-

Labtex. (2024). The SICCO Glove Box Air Stream with Transfer Chamber. Retrieved from

-

ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from

-

Thermo Fisher Scientific. (2010). Sodium fluoride - SAFETY DATA SHEET. Retrieved from

-

I-Connect007. (2019). Practical Guidelines for Handling Moisture Sensitive Devices and PWBs. Retrieved from

-

Wan, F., Bohr, A., Maltesen, M. J., Bjerregaard, S., Foged, C., Rantanen, J., & Yang, M. (2016). Understanding the impacts of surface compositions on the in-vitro dissolution and aerosolization of co-spray-dried composite powder formulations for inhalation. The AAPS journal, 18(5), 1213–1224. Retrieved from

-

Sigma-Aldrich. (2017). Sodium fluoride - Safety Data Sheet. Retrieved from

-

Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from

-

INSITU Building Preservation. (n.d.). Hygroscopic Salts. Retrieved from

-

American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from

-

1-Source Electronic Components, Inc. (n.d.). Handling, packaging, and shipping of moisture sensitive components. Retrieved from

-

Reddit. (2017). Drying and Storing Hygroscopic Salts : r/chemistry. Retrieved from

-

richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from

-

Scribd. (n.d.). Preparation of High-Purity Molten FLiNaK Salt by The Hydrofluorination Process. Retrieved from

-

BulkInside. (2022). Instant Dissolution in Powder Handling. Retrieved from

-

Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from

-

Ouyang, F. Y., Chang, C. H., You, B. C., Yeh, T. K., & Kai, J. J. (2013). Effect of moisture on corrosion of Ni-based alloys in molten alkali fluoride FLiNaK salt environments. Journal of Nuclear Materials, 437(1-3), 201-207. Retrieved from

-

Pharma.Tips. (2025). Managing Humidity in Compression Areas of Hygroscopic Tablets. Retrieved from

-

Abbott, S. (n.d.). Powder Dissolution. Practical Solubility Science. Retrieved from

-

Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from

-

OSTI.GOV. (2013). Effect of moisture on corrosion of Ni-based alloys in molten alkali fluoride FLiNaK salt environments. Retrieved from

-

ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from

-

Wikipedia. (n.d.). Hygroscopy. Retrieved from

-

ResearchGate. (2026). Humidity effects on HF generation and salt volatilization from fluoride molten salt spills in FHR accident scenarios. Retrieved from

-

Hong, J., & Ma, N. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. Retrieved from

-

Hong, J., Ma, N., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from

-

Gupta, D., et al. (2015). Hygroscopic behavior of NaCl–MgCl2 mixture particles as nascent sea-spray aerosol surrogates and observation of efflorescence. Atmospheric Chemistry and Physics. Retrieved from

-

ResearchGate. (2025). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. Retrieved from

-

Reddit. (2023). Common sources of mistake in organic synthesis : r/OrganicChemistry. Retrieved from

-

Salt Institute. (n.d.). Salt Storage Handbook. Retrieved from

-

Clarity Salt. (2024). How to Store Bulk Food-Grade Salt to Maintain its Quality. Retrieved from

-

Patsnap Eureka. (2025). Influence of humidity on sodium solid electrolyte degradation. Retrieved from

-

MDPI. (2022). Corrosion Behavior of Candidate Functional Materials for Molten Salts Reactors in LiF–NaF–KF Containing Actinide Fluoride Imitators. Retrieved from

-

Prepper's Pantry. (2025). How to Store Salt Long-Term: Tips for Preppers. Retrieved from

-

Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from

-

Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from

Sources

- 1. Hygroscopy - Wikipedia [en.wikipedia.org]

- 2. claritysalt.com [claritysalt.com]

- 3. researchgate.net [researchgate.net]

- 4. Influence of humidity on sodium solid electrolyte degradation [eureka.patsnap.com]

- 5. redox.com [redox.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. hepatochem.com [hepatochem.com]

- 10. morseotool.co.in [morseotool.co.in]

- 11. How Is The Humidity Controlled Inside A Glove Box? - Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. [gloveboxpro.com]

- 12. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

- 13. Powder Dissolution | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. bulkinside.com [bulkinside.com]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. geneseo.edu [geneseo.edu]

- 17. sysmatec.ch [sysmatec.ch]

- 18. terrauniversal.com [terrauniversal.com]

- 19. Practical Guidelines for Handling Moisture Sensitive Devices and PWBs :: I-Connect007 [iconnect007.com]

Technical Support Center: Optimizing Decarboxylation Yields of Electron-Deficient Benzoates

Welcome to the technical support center for the decarboxylation of electron-deficient benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we provide in-depth FAQs, a practical troubleshooting guide, and detailed protocols to help you optimize your reaction yields and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the decarboxylation of electron-deficient benzoates so challenging?

Decarboxylation of aromatic carboxylic acids typically proceeds through the formation of an aryl anion or aryl radical intermediate after the loss of CO2. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO2) or cyano (-CN) groups, destabilize the formation of an aryl anion intermediate, which is a key step in many traditional thermal decarboxylation pathways.[1][2] While these groups can facilitate the formation of radical intermediates under certain conditions, the high oxidation potential of electron-deficient benzoates can make oxidative radical decarboxylation problematic.[3] Consequently, forcing conditions like very high temperatures are often required, which can limit functional group tolerance and lead to side reactions.[3][4]

Q2: What are the primary mechanistic pathways for this reaction?

The decarboxylation of aromatic acids can follow several pathways, primarily ionic or radical.

-

Ionic (Anionic) Mechanism: This pathway involves the formation of an aryl anion after the carboxylate anion expels CO2. This is more common for electron-rich systems. For electron-deficient benzoates, this pathway is generally disfavored due to the electronic destabilization of the aryl anion.[1][5]

-

Ionic (Cationic) Mechanism: Under acidic conditions, electrophilic attack by a proton can displace the CO2 group.[6] This is more effective for substrates with electron-releasing groups.

-

Radical Mechanism: This pathway involves the formation of an aryl radical. This can be achieved through photoinduced processess, often involving a photoredox catalyst, or via transition-metal catalysis where a metal-carboxylate complex undergoes single-electron transfer (SET).[3][4][7] Copper-catalyzed reactions, for example, can proceed through a ligand-to-metal charge transfer (LMCT) to generate an aryl radical at significantly lower temperatures than thermal methods.[3]

Q3: What is the role of a transition metal catalyst, such as copper or palladium?

Transition metals are crucial for lowering the high activation energy barrier associated with the decarboxylation of aromatic acids.[4]

-

Copper Catalysts: Copper compounds are widely used to facilitate decarboxylation. They form copper benzoate intermediates which can undergo decarboxylation under milder conditions than the free acid.[8][9][10] Copper can promote both redox-neutral and oxidative decarboxylative couplings. In many modern methods, a Cu(II) carboxylate complex is excited by light, leading to a ligand-to-metal charge transfer (LMCT) that generates an aryl radical and a Cu(I) species, enabling reactions at temperatures as low as 35°C.[3]

-

Palladium Catalysts: Palladium is effective for decarboxylative cross-coupling reactions.[11] In these systems, a copper or silver salt often mediates the initial decarboxylation to generate an aryl-metal species, which then undergoes transmetalation to a palladium center to enter a cross-coupling cycle (e.g., Heck or Suzuki coupling).[2][10]

Q4: What is protodecarboxylation and how can I avoid it if I want to perform a cross-coupling reaction?

Protodecarboxylation is the replacement of the carboxylic acid group with a hydrogen atom (R-COOH → R-H + CO2). This is often an undesired side reaction when the goal is a cross-coupling reaction (e.g., C-C, C-N, or C-O bond formation). It occurs when the aryl anion or radical intermediate is quenched by a proton source in the reaction mixture, such as residual water, acidic protons from other reagents, or even the solvent itself.[6][12]

To minimize protodecarboxylation in a cross-coupling reaction:

-

Use Dry Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

-

Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

-

Choose a Non-Protic Solvent: Use aprotic solvents like DMF, DMSO, or dioxane.[13]

-

Control the Stoichiometry: Ensure the coupling partner is present in sufficient concentration to react with the aryl intermediate before it can be protonated.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows a very low conversion rate, and I'm recovering most of my starting benzoic acid. What could be the cause?

A: This is a common issue that can stem from several factors related to reaction conditions and reagents.

-

Possible Cause 1: Insufficient Reaction Temperature

-

Explanation: Thermal decarboxylation of electron-deficient benzoates requires high temperatures, often exceeding 150-200°C.[4][14] Even for catalytic systems, a certain thermal energy is needed to overcome the activation barrier.

-

Solution:

-

Verify the reaction temperature using a calibrated thermometer placed directly in the heating block or oil bath.

-

If using a catalytic method, consult the literature for the optimal temperature range for your specific catalyst system. For example, some copper-catalyzed LMCT processes can run at much lower temperatures (35-80°C), but traditional copper-mediated reactions may still require >140°C.[3]

-

Gradually increase the temperature in 10°C increments, monitoring the reaction by TLC or LC-MS to find the optimal point without causing decomposition.

-

-

-

Possible Cause 2: Inappropriate Solvent

-

Explanation: The solvent plays a critical role. Polar aprotic solvents like DMF, DMAc, or DMSO are often preferred as they can dissolve the benzoate salts and facilitate the reaction.[13] The solvent's ability to coordinate with the metal catalyst can also be a deciding factor.[10] Protic solvents or non-polar solvents may inhibit the reaction.[15]

-

Solution:

-

Switch to a high-boiling point, polar aprotic solvent. See the table below for common choices.

-

Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles and lead to undesired side reactions.[12]

-

-

| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |

| Dimethylformamide (DMF) | 153 | 36.7 | Excellent for dissolving salts; can decompose at high temperatures. |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High boiling point, good for high-temperature reactions. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Stable at high temperatures; good alternative to DMF. |

| Quinoline | 237 | 9.0 | Classic solvent for thermal decarboxylation, often with a copper catalyst.[16] |

| 1,4-Dioxane | 101 | 2.2 | Lower boiling point; often used in Pd-catalyzed couplings. |

-

Possible Cause 3: Inactive or Incompatible Catalyst System

-

Explanation: The choice of catalyst and any associated ligands is critical. For electron-deficient systems, certain catalysts are more effective. Copper-based systems are generally robust for this transformation.[17][18] The catalyst's oxidation state can also be important, and exposure to air can deactivate some catalysts.